

## NS3861 CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to NS3861

This technical guide provides a comprehensive overview of **NS3861**, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and applications of this compound.

## **Chemical Identity and Properties**

**NS3861** is chemically known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.[1] It is available as a free base and as a fumarate salt.



| Identifier        | Value                                                    |  |
|-------------------|----------------------------------------------------------|--|
| CAS Number        | 216853-59-7 (Free Base)[1], 216853-60-0 (Fumarate)[2][3] |  |
| Molecular Formula | C12H14BrNS (Free Base)[1], C16H18BrNO4S (Fumarate)       |  |
| Molecular Weight  | 284.22 g/mol (Free Base), 400.29 g/mol (Fumarate)        |  |
| SMILES            | CN1C2CC(C3=C(Br)C=CS3)=CC1CC2[1]                         |  |
| InChI Key         | ZJCNRVHZJADROC-UHFFFAOYSA-N[1]                           |  |
| Appearance        | White to beige solid powder                              |  |
| Solubility        | Soluble in DMSO, ethanol, and methanol[1]                |  |

## **Pharmacological Profile**

**NS3861** is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a distinct selectivity profile.[1][4] It preferentially activates nAChRs containing the  $\alpha$ 3 subunit, while showing minimal to no activity at receptors containing the  $\alpha$ 4 subunit.[4][5]

## **Binding Affinity**

The following table summarizes the binding affinities (Ki) of **NS3861** for various human nAChR subtypes.

| nAChR Subtype | Ki (nM) |
|---------------|---------|
| α3β4          | 0.62[4] |
| α4β4          | 7.8[4]  |
| α3β2          | 25[4]   |
| α4β2          | 55[4]   |

# **Functional Activity**



**NS3861** exhibits differential efficacy at  $\alpha$ 3-containing nAChRs. It acts as a full agonist at  $\alpha$ 3 $\beta$ 2 receptors and a partial agonist at  $\alpha$ 3 $\beta$ 4 receptors.

| nAChR Subtype | EC50 (μM)    | Efficacy        |
|---------------|--------------|-----------------|
| α3β2          | 1.6 - 1.7[4] | Full Agonist    |
| α3β4          | 0.15 - 1[4]  | Partial Agonist |

# **Mechanism of Action and Signaling Pathway**

**NS3861** exerts its effects by binding to and activating α3-containing nAChRs, which are ligand-gated ion channels.[6] This binding event triggers a conformational change in the receptor, opening a central pore permeable to cations, primarily Na<sup>+</sup> and Ca<sup>2+</sup>.[6] The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. The increase in intracellular Ca<sup>2+</sup> is a key event that can trigger various cellular responses, including the activation of the PI3K-Akt pathway, which is associated with cell survival and neuroprotection.[7]



Click to download full resolution via product page

Mechanism of action and signaling pathway of NS3861.

# **Experimental Protocols**Whole-Cell Patch-Clamp Electrophysiology

### Foundational & Exploratory





This protocol describes a general procedure for characterizing the activity of **NS3861** on nAChRs expressed in a heterologous system (e.g., HEK293 cells).

#### 1. Cell Culture and Transfection:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO<sub>2</sub>.
- Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g.,  $\alpha$ 3 and  $\beta$ 2) using a suitable transfection reagent.
- Plate cells onto glass coverslips 24 hours post-transfection for recording.

#### 2. Solutions:

- External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose.
  Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

#### 3. Recording Procedure:

- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M $\Omega$  when filled with internal solution.
- Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the wholecell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply NS3861 at various concentrations using a fast perfusion system to elicit inward currents. Record the current responses using a patch-clamp amplifier and data acquisition software.





Click to download full resolution via product page

Experimental workflow for whole-cell patch-clamp assay.

## In Vivo Model of Opioid-Induced Constipation

**NS3861** has been shown to alleviate opioid-induced constipation in animal models.[1] The following is a representative protocol for such a study in mice.

#### 1. Animals:



- Use male C57BL/6 mice (8-10 weeks old).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- 2. Induction of Constipation:
- Administer morphine (e.g., 10 mg/kg, subcutaneous) twice daily for several days to induce chronic constipation.
- 3. Experimental Procedure:
- On the day of the experiment, administer **NS3861** (e.g., 0.1 mg/kg, intraperitoneal) or vehicle to the morphine-treated mice.[1]
- Individually house the mice in cages with a wire mesh bottom.
- Collect and count the number of fecal pellets expelled by each mouse over a defined period (e.g., 2 hours).
- 4. Data Analysis:
- Compare the mean number of fecal pellets between the **NS3861**-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).





Click to download full resolution via product page

Workflow for in vivo opioid-induced constipation model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. caymanchem.com [caymanchem.com]



- 2. admin.biosschina.com [admin.biosschina.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular determinants of subtype-selective efficacies of cytisine and the novel compound NS3861 at heteromeric nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 7. Overview Nicotinic Acetylcholine Receptor Signaling in Neuroprotection NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NS3861 CAS number and chemical structure].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616892#ns3861-cas-number-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com